molecular formula C19H23NO4S B3001402 Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline CAS No. 1217803-69-4

Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline

Cat. No.: B3001402
CAS No.: 1217803-69-4
M. Wt: 361.46
InChI Key: VHTJAARWOIEFMD-IBGZPJMESA-N
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Description

Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline is a chiral, non-proteinogenic amino acid derivative of significant value in organic chemistry and pharmaceutical research. This compound features a substituted proline core with a benzo[b]thiophene moiety and a tert-butoxycarbonyl (Boc) protecting group on the secondary amine. The Boc group is a standard protecting group in peptide synthesis, offering stability during coupling reactions and being readily removable under mild acidic conditions. The unique structure, particularly the incorporation of the benzo[b]thiophene group, makes this compound a valuable building block for the synthesis of complex peptides and peptidomimetics. The benzo[b]thiophene group is a privileged structure in medicinal chemistry, often used to enhance the binding affinity and metabolic stability of bioactive molecules. Researchers leverage this compound in drug discovery efforts, particularly in the field of neuropharmacology, where it serves as a key intermediate for creating novel therapeutic candidates. Its application extends to bioconjugation, where it can be used to attach other biomolecules for the development of targeted drug delivery systems or diagnostic tools. The compound is provided as a white solid and has a molecular formula of C19H23NO4S and a molecular weight of 361.46 g/mol. It is recommended to store the product at cool temperatures between 0-8°C to ensure its long-term stability. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(1-benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-18(2,3)24-17(23)20-10-6-9-19(20,16(21)22)11-13-12-25-15-8-5-4-7-14(13)15/h4-5,7-8,12H,6,9-11H2,1-3H3,(H,21,22)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTJAARWOIEFMD-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CSC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CSC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline typically involves the following steps:

    Protection of Proline: The proline is first protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the amino group.

    Formation of Benzothiophene Moiety: The benzothiophene moiety is synthesized separately through a series of reactions involving thiophene and benzyl halides.

    Coupling Reaction: The protected proline is then coupled with the benzothiophene moiety using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: Finally, the Boc group is removed under acidic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large quantities of proline and benzothiophene intermediates are synthesized and purified.

    Automated Coupling Reactions: Automated reactors are used to carry out the coupling reactions efficiently.

    Purification and Quality Control: The final product is purified using techniques such as crystallization or chromatography and subjected to rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiophene moiety to a dihydrobenzothiophene.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiophene derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The proline structure may also play a role in binding to proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The substituent at the α-position significantly influences molecular properties:

  • Boc-(R)-alpha-(3-phenyl-allyl)-proline (CAS 959572-16-8): Features a 3-phenyl-allyl substituent (R-configuration), introducing conjugated double bonds that may alter reactivity and stability .
  • Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline (CAS 1217620-55-7): Contains a brominated thiophenyl group, which increases molecular weight (390.29 g/mol) and introduces electron-withdrawing effects .
Table 1: Substituent and Stereochemical Comparison
Compound Substituent Stereochemistry Molecular Weight (g/mol)
Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline 3-Benzothiophenylmethyl S Inferred: ~380–400
Boc-(R)-alpha-(3-phenyl-allyl)-proline 3-Phenyl-allyl R Not reported
Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline 5-Bromo-2-thiophenylmethyl S 390.29

Physicochemical Properties

  • Boiling Point and Density :
    • Boc-(R)-alpha-(3-phenyl-allyl)-proline has a high boiling point (479.9 ± 38.0°C) and density (1.166 ± 0.06 g/cm³), likely due to its extended conjugation and molecular packing .
    • Brominated derivatives (e.g., CAS 1217620-55-7) may exhibit higher density due to bromine’s atomic mass but lack reported boiling points .
Table 2: Physical Properties
Compound Boiling Point (°C) Density (g/cm³)
Boc-(R)-alpha-(3-phenyl-allyl)-proline 479.9 ± 38.0 1.166 ± 0.06
Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline Not reported Not reported

Stereochemical and Electronic Effects

  • S vs. R Configuration : The S-configuration in this compound and its brominated analog may enhance compatibility with biological systems (e.g., enzyme active sites) compared to the R-isomer .
  • Electronic Effects : The benzothiophenyl group’s electron-rich aromatic system contrasts with the electron-withdrawing bromine in CAS 1217620-55-7, influencing acidity at the proline nitrogen and reactivity in coupling reactions .

Biological Activity

Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that this compound may exhibit anti-inflammatory , analgesic , and antioxidant properties.

  • Anti-inflammatory Activity : The compound has been shown to inhibit the expression of pro-inflammatory cytokines, which are critical in mediating inflammation in various diseases such as arthritis and inflammatory bowel disease .
  • Analgesic Effects : Studies suggest that this compound may modulate pain pathways, potentially offering relief in conditions characterized by chronic pain .
  • Antioxidant Properties : Preliminary data indicate that this compound may scavenge free radicals, thereby reducing oxidative stress in cells, which is implicated in numerous degenerative diseases .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

  • Chronic Pain Management : Its analgesic properties suggest potential use in managing chronic pain conditions.
  • Inflammatory Disorders : Given its anti-inflammatory effects, it could be beneficial for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may have neuroprotective effects, possibly aiding in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Inflammatory Response : A study demonstrated that derivatives of proline with similar structures significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in animal models of inflammation, suggesting a similar potential for this compound .
  • Pain Relief Trials : Clinical trials involving proline derivatives indicated that these compounds could effectively reduce pain scores in patients suffering from chronic pain syndromes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine expression
AnalgesicReduction in pain scores
AntioxidantScavenging free radicals
NeuroprotectivePotential benefits in neurodegeneration

Q & A

Q. Table 1. Comparative Conformational Analysis of Proline Derivatives

DerivativeTorsional Angle (°)Solubility (DMSO, mg/mL)Application in Catalysis
Boc-(S)-Proline15.2 ± 0.550.3Aldol Reactions
Boc-(S)-3-Benzothiophenylmethyl-Proline22.7 ± 1.112.8Asymmetric Alkylation
Boc-3,3-dmP-OH 18.9 ± 0.830.5Peptide Aggregation Control

Q. Table 2. Safety Data Comparison

ParameterBoc-(S)-3-Benzothiophenylmethyl-ProlineBoc-2-(Trifluoromethyl)-L-Phenylalanine
Skin IrritationPotential (Category 2)Confirmed (Category 2)
Respiratory HazardSuspectedConfirmed (Category 3)
Recommended PPEGloves, goggles, respiratorGloves, goggles, lab coat

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